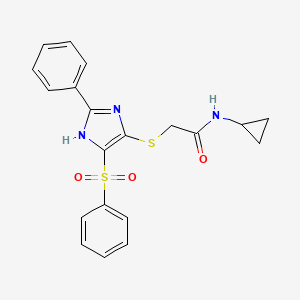

N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide

Description

N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a phenylsulfonyl group, and an imidazole ring

Properties

IUPAC Name |

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c24-17(21-15-11-12-15)13-27-19-20(28(25,26)16-9-5-2-6-10-16)23-18(22-19)14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSMNRJEYARUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the phenylsulfonyl group, and the attachment of the cyclopropyl group. Common synthetic routes may include:

Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

Attachment of the Cyclopropyl Group: This can be done through cyclopropanation reactions using cyclopropyl halides or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Study on Breast Cancer Cells (MCF-7) : The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests its potential as a chemotherapeutic agent for breast cancer .

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess antimicrobial properties:

- Inhibition Studies : The compound exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 64 µg/mL, respectively .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease pathways:

- Enzyme Targeting : Research indicates that similar compounds can inhibit enzymes like acetylcholinesterase, which plays a crucial role in neurodegenerative diseases . This suggests that this compound could be explored for therapeutic applications in neurodegeneration.

Case Studies

Several case studies provide insights into the efficacy and potential applications of this compound:

Case Study 1: Anticancer Activity

Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a significant reduction in cell viability with an IC50 value indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Objective : Assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited notable inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 3: Neuroprotective Effects

Objective : Investigate the neuroprotective properties through enzyme inhibition assays.

Findings : The compound demonstrated significant inhibition of acetylcholinesterase activity, indicating potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide can be compared with other similar compounds, such as:

N-cyclopropyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Similar structure but with a triazole ring instead of an imidazole ring.

N-cyclopropyl-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Another similar compound with slight variations in the substituents.

Biological Activity

N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological pathways. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a cyclopropyl group, an imidazole ring, and a sulfonamide moiety, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in extracellular matrix remodeling and are implicated in cancer metastasis and tissue inflammation .

- Anti-inflammatory Properties : Studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammatory responses .

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that it may possess cytotoxic properties against various cancer cell lines, making it a candidate for further development as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cell Line/Model | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|---|

| Study 1 | MDA-MB-231 (Breast Cancer) | 10 | MMP Inhibition | Significant reduction in invasiveness observed. |

| Study 2 | LPS-stimulated Macrophages | 5 | Cytokine Modulation | Reduced TNF-alpha and IL-6 levels. |

| Study 3 | HeLa (Cervical Cancer) | 15 | Apoptosis Induction | Induced cell cycle arrest at G2/M phase. |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study 1 : In a preclinical model of breast cancer, administration of the compound resulted in a significant decrease in tumor size and weight compared to control groups. Histological analysis showed reduced MMP expression, correlating with the observed inhibition of tumor invasiveness.

- Case Study 2 : A study involving inflammatory models indicated that treatment with this compound led to a marked reduction in inflammatory markers and improved clinical scores in animal models of arthritis.

- Case Study 3 : In vitro studies using HeLa cells demonstrated that the compound effectively induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.